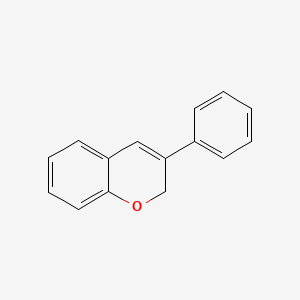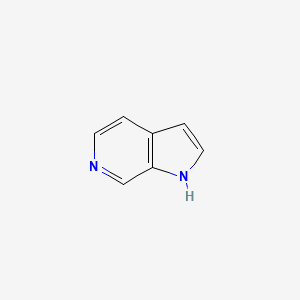
6-Azaindole
概要
説明
Synthesis Analysis
The synthesis of 6-azaindole and its derivatives involves several innovative methods. A notable approach involves a short and efficient synthesis starting from simple pyrroles, employing a regioselective Friedel-Crafts acylation, Pictet-Spengler cyclization, and radical-mediated aromatization (Chen et al., 2014). Another method utilizes microwave-assisted synthesis from nicotinic acid derivatives or dichloropyridine, significantly accelerating the synthesis process (Schirok, 2006). Organometallic chemistry has also paved the way for novel and efficient methodologies for azaindole formation and functionalization, overcoming challenges faced with classical synthesis methods (Song et al., 2007).
Molecular Structure Analysis
The molecular structure of 6-azaindole is characterized by the presence of a nitrogen atom within the indole ring system, which significantly influences its chemical behavior. This nitrogen presence contributes to a variety of hydrogen bonding and metal coordination possibilities, impacting its reactivity and physical properties. Techniques such as X-ray diffraction analysis have been utilized to elucidate the structural details of 6-azaindole derivatives, providing insights into their chemical behavior and reactivity patterns (Mahiout et al., 2008).
Chemical Reactions and Properties
6-Azaindole participates in a wide range of chemical reactions, owing to its versatile molecular structure. It has been involved in intramolecular Diels-Alder reactions, facilitating the synthesis of complex organic compounds (Osano et al., 2020). Additionally, 6-azaindole's reactivity has been exploited in cycloaddition reactions with nitriles and donor-acceptor cyclopropanes, leading to the formation of diverse azaindole derivatives (Moustafa & Pagenkopf, 2010).
科学的研究の応用
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization
- Summary : Azaindoles are rare in nature but extremely attractive for drug discovery programs. They can be obtained by diverse methods, including those involving metal-catalyzed reactions .
- Methods : Usually, azaindoles are synthesized starting from aminopyridines followed by building up of the pyrrole ring. This approach parallels the indole synthesis from anilines .
- Results : This important core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity .
-
Synthesis of Azaindoles from Pyridine and Pyrrole Building Blocks
- Summary : The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives .
- Methods : Numerous investigators have designed and implemented novel synthetic methods for azaindole core units .
- Results : By using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
-
Therapeutic Agents for Various Diseases
- Summary : The azaindole chemical scaffold has yielded several therapeutic agents for a variety of diseases . Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units .
- Results : By using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization
- Summary : Azaindoles are rare in nature but extremely attractive for drug discovery programs. They can be obtained by diverse methods, including those involving metal-catalyzed reactions . This important core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity .
- Methods : Usually, azaindoles are synthesized starting from aminopyridines followed by building up of the pyrrole ring. This approach parallels the indole synthesis from anilines .
-
Azaindoles in Medicinal Chemistry
- Summary : The abundance of 6- and 7-azaindole-containing drugs shown here thus far does not imply only 6- and 7-azaindoles are useful in medicinal chemistry. A plethora of 4-, and 5-azaindole-containing drugs are currently going through the pipelines of phase I and phase II clinical trials . Even more of them are in preclinical investigations .
Safety And Hazards
将来の方向性
Azaindole structural framework has contributed to the generation of new therapeutic agents . The azaindole framework continues to play a significant role in the design of new antiviral agents . Modulating the position and isosteric replacement of the nitrogen atom of azaindole analogs notably influences the intrinsic physicochemical properties of lead compounds .
特性
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDJOPOOHHZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181562 | |
| Record name | 1H-Pyrrolo(2,3-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaindole | |
CAS RN |
271-29-4 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo(2,3-c)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(2,3-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details

























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

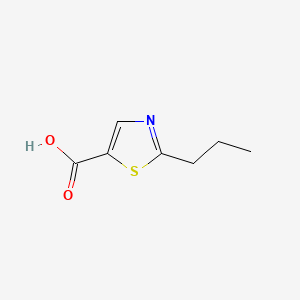
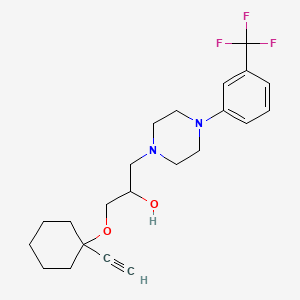
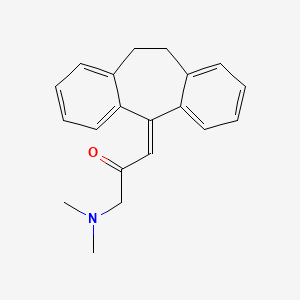
![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)
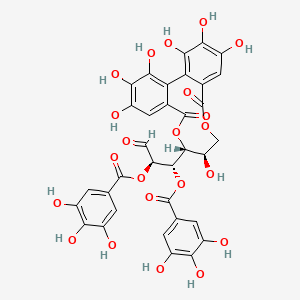
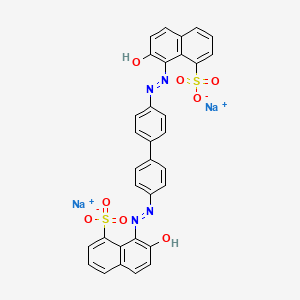
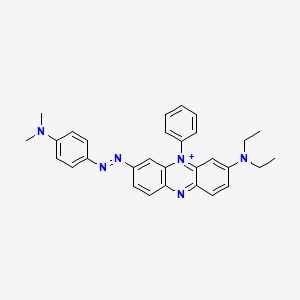
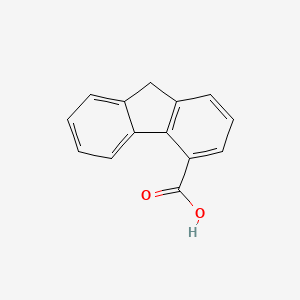
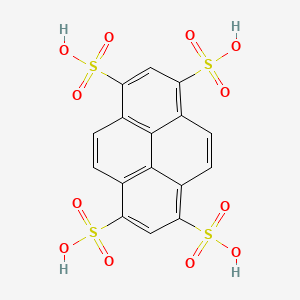
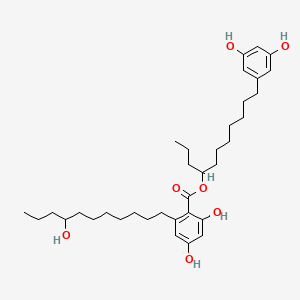
![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)
![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)
